Lipophilicity Differentiation: LogP Comparison of 2-Chloro vs. 2-Unsubstituted 5-Phenyl-1H-Pyrrole-3-Carboxylate Ethyl Esters
The presence of the 2-chloro substituent in ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 158692-57-0) increases computed lipophilicity by approximately 0.65–0.74 LogP units compared to the non-chlorinated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8). Specifically, the target compound exhibits an XLogP of 3.6 (or LogP 3.51 as independently reported) [1], while the 2-unsubstituted comparator registers a LogP of 2.86 [2]. This ΔLogP of +0.65 to +0.74 represents a meaningful shift in partition behavior that affects membrane permeability predictions, chromatographic retention, and formulation partitioning [3].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.6 (or LogP = 3.51); MW = 249.69 |
| Comparator Or Baseline | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8): LogP = 2.86; MW = 215.25 |
| Quantified Difference | ΔLogP = +0.65 to +0.74; ΔMW = +34.44 g/mol |
| Conditions | Computed values (XLogP / ALogP) from chemical database entries; standard conditions |
Why This Matters
A LogP difference of >0.5 units is sufficient to alter predicted intestinal absorption and blood-brain barrier penetration in drug discovery programs, making the 2-chloro compound the preferred choice when higher lipophilicity is required for target engagement or passive permeability.
- [1] Chem960. 158692-57-0: XLogP = 3.6. https://m.chem960.com/mip/158692-57-0.html View Source
- [2] Molbase / ChemSrc. Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8): LogP = 2.8584; MW = 215.248. https://qiye.molbase.cn/en/161958-61-8.html View Source
- [3] yybyy.com. Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate: LogP = 3.5118; PSA = 42.09. https://www.yybyy.com/158692-57-0.html View Source
